3,4-Dibutyl-2-iodothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibutyl-2-iodothiophene is a chemical compound with the molecular formula C12H19IS and a molecular weight of 322.25 g/mol . It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science . Thiophene derivatives are characterized by a five-membered ring containing one sulfur atom, and they exhibit a range of biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibutyl-2-iodothiophene typically involves the iodination of a thiophene derivative. One common method is the reaction of 3,4-dibutylthiophene with iodine in the presence of a suitable oxidizing agent . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibutyl-2-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the butyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Scientific Research Applications
3,4-Dibutyl-2-iodothiophene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and conductive polymers.
Pharmaceuticals: Thiophene derivatives, including this compound, are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The compound is used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3,4-Dibutyl-2-iodothiophene depends on its application:
Comparison with Similar Compounds
Similar Compounds
2-Iodothiophene: A simpler iodinated thiophene with similar reactivity but different substitution patterns.
3,4-Dibutylthiophene: Lacks the iodine atom, resulting in different chemical properties and reactivity.
3,4-Dibutyl-2-bromothiophene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity in substitution reactions.
Properties
IUPAC Name |
3,4-dibutyl-2-iodothiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19IS/c1-3-5-7-10-9-14-12(13)11(10)8-6-4-2/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLROIFLDIQJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CSC(=C1CCCC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19IS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.